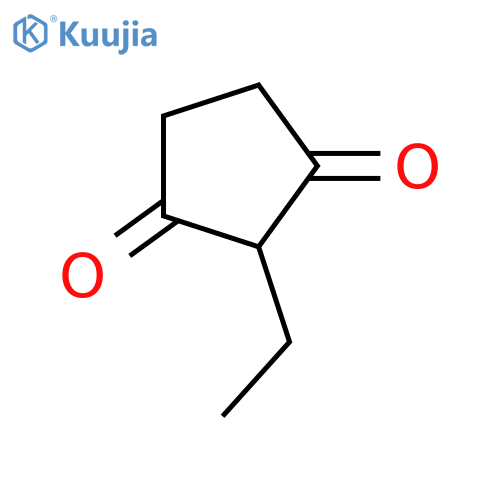

Synthesis of highly strained bicyclic[3.n.1]alkenes by a metal-catalyzed Conia-ene reaction

,

Chemical Communications (Cambridge,

2015,

51(94),

16840-16843